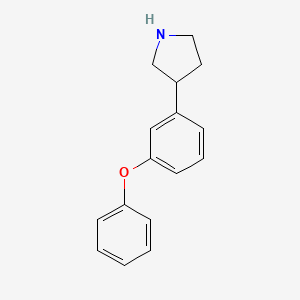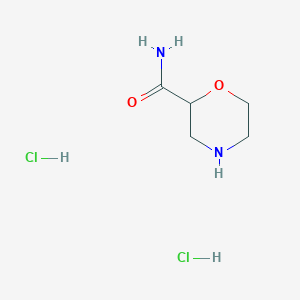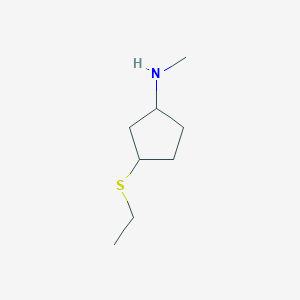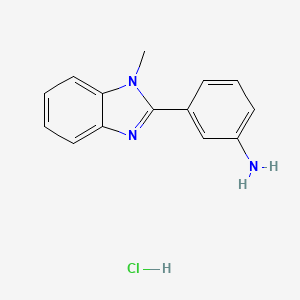
3-(3-苯氧基苯基)吡咯烷
描述
3-(3-Phenoxyphenyl)pyrrolidine is an organic compound with the molecular formula C16H17NO It consists of a pyrrolidine ring substituted with a phenoxyphenyl group at the third position
科学研究应用
3-(3-Phenoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is employed in studying the interactions of pyrrolidine derivatives with biological targets.
作用机制
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 3-(3-Phenoxyphenyl)pyrrolidine is currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been found to influence several biochemical pathways
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like pyrrolidine can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a variety of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives .
Industrial Production Methods
Industrial production of 3-(3-Phenoxyphenyl)pyrrolidine may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(3-Phenoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Phenoxyphenyl derivatives: Compounds with a phenoxyphenyl group attached to various scaffolds.
Uniqueness
3-(3-Phenoxyphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3-(3-phenoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJADPEADIOCGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B1426330.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)
![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)







![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
